6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one

Photoresist monomer Purity specification Quality control

6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one (CAS 1267624-16-7, MF C₁₀H₁₃NO₂, MW 179.22) is a heterobifunctional monomer that integrates a free-radical-polymerizable methacryloyl group with a strained β‑lactam ring fused to a bicyclo[3.2.0]heptane scaffold. The molecule is classified as an N‑acyl‑β‑lactam derivative and is primarily designed for chemically amplified photoresist (CAR) formulations targeting extreme ultraviolet (EUV) and electron‑beam lithography nodes.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B12506719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)N1C2CCCC2C1=O
InChIInChI=1S/C10H13NO2/c1-6(2)9(12)11-8-5-3-4-7(8)10(11)13/h7-8H,1,3-5H2,2H3
InChIKeyLTOHYCJMUWCZBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one: Structural & Functional Profile for Advanced Photoresist Procurement


6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one (CAS 1267624-16-7, MF C₁₀H₁₃NO₂, MW 179.22) is a heterobifunctional monomer that integrates a free-radical-polymerizable methacryloyl group with a strained β‑lactam ring fused to a bicyclo[3.2.0]heptane scaffold . The molecule is classified as an N‑acyl‑β‑lactam derivative and is primarily designed for chemically amplified photoresist (CAR) formulations targeting extreme ultraviolet (EUV) and electron‑beam lithography nodes . Its computed XLogP3‑AA of 1.1, zero hydrogen‑bond donor count, and two hydrogen‑bond acceptor sites provide balanced polarity suitable for spin‑casting from organic solvents [1].

Why Generic Methacrylate or β‑Lactam Monomers Cannot Replace 6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one


Conventional methacrylate photoresist monomers such as isobornyl methacrylate (IBOMA), adamantyl methacrylate (AdMA), or γ‑butyrolactone methacrylate (GBLMA) offer either rigid alicyclic etch resistance or polarity‑tuning capability, but none combine all three functions—radical polymerizability, high‑rigidity scaffold for plasma‑etch durability, and acid‑triggered β‑lactam ring‑opening for contrast‑amplifying polarity switching—in a single low‑molecular‑weight unit . Similarly, simple β‑lactam monomers (e.g., 6‑azabicyclo[3.2.0]heptan‑7‑one, CAS 22031‑52‑3) lack a pendant polymerizable methacrylate group and cannot be incorporated as a main‑chain monomer [1]. The target compound’s architectural integration of all three functionalities means that formulators cannot achieve equivalent resist performance by simply blending separate methacrylate, alicyclic, and lactam monomers; the covalent linkage of these motifs in a single building block is essential for preventing phase separation during spin‑coating and for ensuring homogeneous distribution of acid‑labile groups on each polymer chain .

Quantitative Differentiation Evidence: 6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one vs. Comparator Monomers


Purity & Batch QC: 98%+ Certified Purity with Multi-Method Analytical Verification

Commercially supplied 6‑Methacryloyl‑6‑azabicyclo[3.2.0]heptan‑7‑one is routinely delivered at ≥98% purity (NLT 98%) with batch‑specific QC documentation including NMR, HPLC, and GC traceability . In contrast, the parent β‑lactam scaffold 6‑azabicyclo[3.2.0]heptan‑7‑one (CAS 22031‑52‑3) is typically offered at 95–97% purity without multi‑method certification, and common photoresist methacrylates such as IBOMA and GBLMA, while available at >98%, frequently lack the combination of HPLC, NMR, and GC reports bundled with each lot targeted at advanced‑lithography end‑users .

Photoresist monomer Purity specification Quality control

Thermal Stability Potential: Bicyclic β‑Lactam Scaffold Enables Homopolymer Tg Estimated Above IBOMA

The homopolymer glass transition temperature (Tg) of 6‑Methacryloyl‑6‑azabicyclo[3.2.0]heptan‑7‑one has not been reported in the peer‑reviewed literature; however, the bicyclo[3.2.0]heptane core with a fused β‑lactam ring is structurally more constrained than the bicyclo[2.2.1]heptane core of isobornyl methacrylate (IBOMA), whose homopolymer Tg is 155 °C . Adamantyl methacrylate (AdMA), which contains a tricyclic cage, achieves homopolymer Tg values of 201–253 °C [1]. Based on class‑level structure‑Tg correlations for polymethacrylates bearing alicyclic side groups, the target compound’s homopolymer Tg is expected to fall between IBOMA (155 °C) and AdMA (201–253 °C), likely in the 170–220 °C range, providing superior thermal stability over IBOMA while retaining better solubility than AdMA .

Glass transition temperature Thermal stability Rigid monomer

Dual‑Reactivity Architecture: Concurrent Radical Polymerization and Acid‑Catalyzed Ring‑Opening Functional Response

Unlike standard methacrylate photoresist monomers such as IBOMA, AdMA, or GBLMA, which possess only a single polymerizable methacrylate group, 6‑Methacryloyl‑6‑azabicyclo[3.2.0]heptan‑7‑one contains both a methacrylate double bond (for free‑radical photopolymerization) and a high‑tension β‑lactam four‑membered ring that undergoes acid‑catalyzed ring‑opening upon exposure‑generated photoacid . The N‑acyl‑β‑lactam patent class (e.g., US8859183B2) explicitly teaches that this dual‑reactivity architecture enables 'controlling an acid diffusion length to be short' and achieving 'improved line‑width roughness (LWR) and high‑resolution resist pattern formation' [1]. Standard lactone methacrylates (e.g., GBLMA) can undergo polarity‑switch but lack the acid‑labile cross‑linking capability provided by the ring‑opened β‑lactam amine intermediate [1].

Dual reactivity Acid-catalyzed ring-opening Contrast amplification

Solubility & Processability: Computed XLogP3‑AA of 1.1 Optimizes Spin‑Coating from Standard Organic Solvents

The computed octanol‑water partition coefficient (XLogP3‑AA) of 6‑Methacryloyl‑6‑azabicyclo[3.2.0]heptan‑7‑one is 1.1, indicating mild hydrophobicity compatible with standard photoresist casting solvents (PGMEA, cyclohexanone, ethyl lactate) [1]. In contrast, the parent unsubstituted 6‑azabicyclo[3.2.0]heptan‑7‑one has XLogP3‑AA = 0.2, which is too hydrophilic for reliable film formation without dewetting, while 1‑adamantyl methacrylate (predicted XLogP ≈ 4.0 based on tricyclic AdMA analogs) requires co‑solvent systems to prevent precipitation during spin‑coating [1][2]. The target compound occupies an intermediate polarity window (XLogP ~1.0–1.5) that is empirically optimal for methacrylate‑based CAR formulations, avoiding both the adhesion failure associated with overly polar monomers and the solubility limitations of highly hydrophobic alicyclic monomers [3].

Solubility Spin-coating LogP Photoresist processing

High‑Value Application Scenarios for 6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one


EUV Chemically Amplified Resist (CAR) Resin Backbone Monomer for sub‑7 nm Node Patterning

The compound serves as a main‑chain monomer in EUV CAR resins, where its bicyclic β‑lactam scaffold delivers the requisite plasma etch resistance (traditionally provided by polycyclic alicyclic monomers such as IBOMA or AdMA) while the β‑lactam ring undergoes acid‑catalyzed ring‑opening upon exposure, generating a polarity switch and potential cross‑linking sites that amplify contrast during aqueous base development . The N‑acyl‑β‑lactam patent class (US8859183B2, JP5635514B2) specifically claims photoresist compositions incorporating such monomers as enabling 'high‑resolution resist patterns with improved LWR' [1].

Electron‑Beam Lithography Resist for High‑Resolution Mask Writing

Electron‑beam mask writers require resists with exceptionally high contrast and minimal line‑edge roughness under high‑dose exposure conditions. The dual‑reactivity architecture—radical polymerization for main‑chain formation plus acid‑catalyzed ring‑opening for polarity switching—provides an intrinsic contrast‑amplification mechanism that is not achievable with single‑functionality methacrylate monomers (e.g., IBOMA, AdMA) . The compound's XLogP of 1.1 ensures solubility in the high‑boiling solvents (e.g., ethyl lactate, PGMEA) preferred for thick‑film e‑beam resist casting [2].

High‑Tg Copolymer Modifier for ArF Immersion Resists Requiring Thermal Reflow Resistance

In 193 nm immersion lithography, post‑exposure bake temperatures can approach or exceed the Tg of methacrylate‑based resist polymers, causing pattern collapse via thermal reflow. Incorporating 6‑Methacryloyl‑6‑azabicyclo[3.2.0]heptan‑7‑one as a comonomer is expected to raise the copolymer Tg above that achievable with IBOMA (homopolymer Tg 155 °C) due to the greater conformational constraint of the bicyclo[3.2.0]heptane‑β‑lactam scaffold [1]. This enables higher‑temperature processing windows without sacrificing the methacrylate platform compatibility required for integration with existing ArF resist infrastructure [2].

Negative‑Tone Development (NTD) Resist Formulations Exploiting Ring‑Opening Cross‑Linking

The β‑lactam ring‑opening reaction, triggered by photogenerated acid, releases a secondary amine that can participate in intermolecular cross‑linking with adjacent polymer chains. This intrinsic cross‑linking capability makes the compound particularly attractive for negative‑tone development (NTD) processes, where exposed regions must become insoluble in organic developer solvents. The N‑acyl‑β‑lactam patent family (US8859183B2) teaches that this mechanism provides 'controlling acid diffusion to be short'—a key requirement for NTD at advanced nodes—without requiring additional cross‑linking additives that can compromise resist optical transparency [1].

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